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molecular formula C13H8BrNO B1281643 2-(4-Bromo-phenyl)-benzooxazole CAS No. 3164-13-4

2-(4-Bromo-phenyl)-benzooxazole

Cat. No. B1281643
M. Wt: 274.11 g/mol
InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927121B2

Procedure details

A mixture of 4-bromobenzoylchloride (4.84 g, 22 mmol), 2-bromoaniline (3.8 g, 22 mmol), CuI (0.21 g, 1.1 mmol), Cs2CO3 (14.3 g, 44 mmol) and 1,10-phenathroline (0.398 g, 2.2 mmol) in anhydrous 1,4-dioxane (80 mL) was degassed and the resulting mixture was heated at about 125° C. under argon overnight. The resulting mixture was cooled and poured into ethyl acetate (˜200 mL) and filtered. The filtrate was absorbed on silica gel, purified by column chromatography (hexanes/ethyl acetate 4:1), and precipitated by hexanes to give a white solid (Compound 27) (5.2 g, in 87% yield).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.21 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.Br[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].C([O-])([O-])=O.[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>O1CCOCC1.[Cu]I>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Name
Cs2CO3
Quantity
14.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.398 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
0.21 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
ADDITION
Type
ADDITION
Details
poured into ethyl acetate (˜200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexanes/ethyl acetate 4:1)
CUSTOM
Type
CUSTOM
Details
precipitated by hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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